molecular formula C10H8ClNOS2 B2437031 5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1251691-68-5

5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2437031
CAS No.: 1251691-68-5
M. Wt: 257.75
InChI Key: SIUJCVRSHFTWSU-UHFFFAOYSA-N
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Description

5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, being activated by both the intrinsic and the extrinsic pathways .

Mode of Action

This compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation .

Pharmacokinetics

The compound has been found to have good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Result of Action

Inhibition of FXa by this compound produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiophen-3-ylmethanamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
  • 5-chloro-N-(thiophen-4-ylmethyl)thiophene-2-carboxamide
  • 5-chloro-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide

Uniqueness

5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit Factor Xa with high potency and selectivity makes it a promising candidate for the development of new antithrombotic agents .

Properties

IUPAC Name

5-chloro-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS2/c11-9-2-1-8(15-9)10(13)12-5-7-3-4-14-6-7/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUJCVRSHFTWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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